molecular formula C16H16BrNO3 B270840 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B270840
M. Wt: 350.21 g/mol
InChI Key: CNZKMXHHLBQMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as BMF-7, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields, including cancer research and drug development. In

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in cancer cell growth and proliferation. 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to inhibit the activity of several enzymes, including DNA topoisomerase I and II, and to bind to several receptors, including the estrogen receptor.
Biochemical and Physiological Effects
6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is that it has shown activity against a variety of targets, making it a promising candidate for the development of new drugs. However, one of the limitations of 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research.

Future Directions

There are several future directions for the study of 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of research is the optimization of its synthesis method to improve yields and purity. Another area of research is the further exploration of its mechanism of action, which could lead to the development of more effective drugs. Additionally, 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide could be studied for its potential use in the treatment of other diseases, such as inflammatory diseases and neurological disorders.

Synthesis Methods

The synthesis of 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 3-methylbenzoic acid with 2-bromoacetyl bromide, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting compound is then treated with acetic anhydride to yield 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. This synthesis method has been optimized to produce high yields of 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide with a high degree of purity.

Scientific Research Applications

6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro, and in vivo studies have shown that it can reduce tumor growth in animal models. 6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also been studied for its potential use in drug development. It has been shown to have activity against a variety of targets, including enzymes and receptors, making it a promising candidate for the development of new drugs.

properties

Product Name

6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21 g/mol

IUPAC Name

2-bromo-N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C16H16BrNO3/c1-7-3-2-4-8(5-7)18-15(19)11-9-6-10-12(11)16(20)21-14(10)13(9)17/h2-5,9-14H,6H2,1H3,(H,18,19)

InChI Key

CNZKMXHHLBQMEK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br

Origin of Product

United States

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